molecular formula C26H21ClN4O3 B11365907 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B11365907
M. Wt: 472.9 g/mol
InChI Key: YPRMXUDUCXRFHL-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a complex organic compound that features a combination of oxadiazole and benzoxazole moieties. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzoxazole intermediates. The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The benzoxazole moiety is often prepared by the condensation of o-aminophenols with carboxylic acids or their derivatives . The final step involves coupling the two intermediates using appropriate coupling agents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole and benzoxazole moieties allow it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both oxadiazole and benzoxazole moieties, which may provide synergistic effects and enhance its biological activity.

Properties

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C26H21ClN4O3/c1-16-9-14-22-21(15-16)29-26(33-22)17-10-12-18(13-11-17)28-23(32)7-4-8-24-30-25(31-34-24)19-5-2-3-6-20(19)27/h2-3,5-6,9-15H,4,7-8H2,1H3,(H,28,32)

InChI Key

YPRMXUDUCXRFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCCC4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

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